molecular formula C5H10O5 B584055 D-[2-13C]xylose CAS No. 131771-69-2

D-[2-13C]xylose

Cat. No. B584055
CAS RN: 131771-69-2
M. Wt: 151.122
InChI Key: PYMYPHUHKUWMLA-AXXUHBFTSA-N
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Description

D-[2-13C]xylose is a monosaccharide of the aldopentose type, consisting of five carbon atoms and an aldehyde functional group . It is a sugar isolated from wood and is widely used as a diabetic sweetener in food and beverage . It is also used as a diagnostic agent to observe malabsorption . Its low molecular weight and solubility make it easily digestible and absorbable in the human body .


Synthesis Analysis

Xylose can be produced from cellulose and xylan-containing materials (biomass) by first treating these extracts with an acid hydrolyzing agent in an aqueous medium to precipitate the lignins .


Molecular Structure Analysis

Xylose and arabinose are chiral diastereomers that can exhibit specific crystallization behavior . Single crystals of xylose and arabinose have been grown and characterized by X-ray diffraction and optical microscopy to study their crystallographic properties .


Chemical Reactions Analysis

The catalytic effect of Lewis acid on xylose conversion to furfural has been widely reported . The reaction network and kinetics were developed, where Al(OH)2+ was identified as the catalytically active species for isomerization between xylose, lyxose, and xylulose .


Physical And Chemical Properties Analysis

D-xylose is a white crystalline solid that is soluble in water and has a melting point of approximately 150 degrees Celsius . Its specific gravity is d 204 is 1.525 and its refractive index n D20 is 1.517 .

Scientific Research Applications

  • Role in Metabolism of Saccharomyces cerevisiae : D-xylose metabolism by Saccharomyces cerevisiae involves uptake by glucose transport systems and conversion to xylitol, as indicated by 13C NMR spectroscopy. This process is influenced by the presence of D-ribose and other substrates (van Zyl, Prior, Kilian, & Brandt, 1993).

  • Interactions with Alkali Fluorides : D-xylose forms complexes with KF and CsF, as demonstrated by various spectroscopic methods including XRD, IR, and NMR. This highlights the potential for D-xylose in chemical complexation studies (Fernández-bertran, Reguera, & Ortiz, 2001).

  • Metabolism in Pichia stipitis : D-[1-13C] xylose metabolism in Pichia stipitis reveals insights into the rate-limiting steps and cofactor preferences during aerobic and anaerobic conditions, providing a deeper understanding of xylose metabolism in yeast (Ligthelm, Prior, Preez, & Brandt, 1988).

  • D-xylose Degradation in Haloferax volcanii : This archaeon oxidizes D-xylose to α-ketoglutarate, involving several enzymes. The study sheds light on the unique xylose degradation pathway in archaea, which is different from most bacteria (Johnsen et al., 2009).

  • Fermentation of D-Xylose to Ethanol : Genetic modification of Klebsiella planticola with the pdc gene from Zymomonas mobilis improved the yield of ethanol from D-xylose, showcasing the potential for biofuel production (Tolan & Finn, 1987).

  • Lipid-Producing Capacities in Oleaginous Yeasts : Oleaginous yeasts capable of utilizing xylose were isolated and evaluated for their lipid-producing capacities, indicating the potential for biodiesel production (Pan et al., 2009).

  • Glucose and Xylose Metabolism in E. coli : A comprehensive analysis of glucose and xylose metabolism under aerobic and anaerobic conditions in E. coli was conducted using 13C metabolic flux analysis, providing insights into the microbial metabolism of these sugars (Gonzalez, Long, & Antoniewicz, 2017).

  • Bioconversion of Xylose to Xylonic Acid : Xylose dehydrogenase immobilized on ferromagnetic nanoparticles effectively converts xylose into xylonic acid, showcasing a novel approach for high-value chemical production (L. M S & Nampoothiri, 2022).

  • Microbial D-Xylonate Production : This study discusses the production of D-xylonic acid by various bacteria and genetically modified microbes, providing a perspective on industrial-scale production of this valuable chemical (Toivari et al., 2012).

  • Intestinal Malabsorption Testing : The 13C-D-xylose breath test was compared with other test modalities for assessing small intestinal malabsorption, offering a diagnostic approach in medical research (Tveito et al., 2010).

  • Electrochemical Sensor for D-Xylose Determination : Development of a molecularly imprinted polymer-based electrochemical sensor for D-xylose, indicating its application in analytical chemistry and process monitoring (Moreira, Buffon, & Stradiotto, 2020).

  • D-Ribose Biosynthesis from Xylose in Bacillus subtilis : This study investigates the biosynthesis of D-ribose from xylose in genetically engineered Bacillus subtilis, contributing to the understanding of carbohydrate metabolism and its industrial applications (Park, Choi, Bennett, & Seo, 2006).

Mechanism of Action

Target of Action

D-[2-13C]xylose, also known as (3R,4S,5R)-(313C)oxane-2,3,4,5-tetrol, is a monosaccharide of the aldopentose type . It is primarily targeted by enzymes such as xylose isomerase and xylulose reductase, which are involved in the metabolism of xylose .

Mode of Action

This compound is metabolized through several pathways. The first step is ring opening, followed by the extension of the substrate to an open-chain conformation, a proton shuttle with the participation of a structural water molecule, and the rate-determining hydride shift . This process is facilitated by the enzymes mentioned above.

Pharmacokinetics

The standard 25-g D-xylose test in adults, based on analysis of a 5-h urine collection and a 1-h serum sample, discriminates between normal subjects and patients with proximal small intestinal malabsorption . This indicates that D-xylose is absorbed in the small intestine and excreted in the urine, providing information about its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The metabolism of this compound results in the production of various substrates that can serve important nutritional and biological purposes . For example, the reduction of xylose by catalytic hydrogenation produces xylitol, a common food additive sweetener .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other sugars like glucose can competitively inhibit D-xylose absorption . Furthermore, factors such as pH, temperature, and the presence of specific enzymes can also affect the metabolism of D-xylose .

Safety and Hazards

D-xylose should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance . It should be stored in a dry, cool, and well-ventilated place with containers kept tightly closed .

Future Directions

Xylose is considered a promising renewable resource for producing biofuels and chemicals . A comprehensive understanding of bacterial xylose metabolism could be useful for the feasible development of microbial cell factories .

properties

IUPAC Name

(3R,4S,5R)-(313C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-FGCNGXGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([13C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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